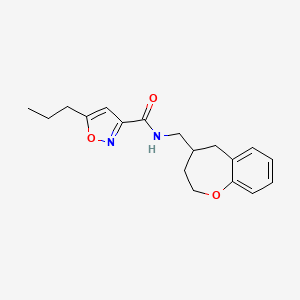

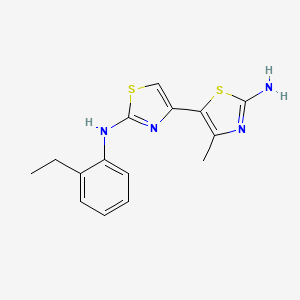

![molecular formula C14H15N3O3S B5632633 5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)

5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to this compound involves sophisticated chemical methodologies. For instance, the Pictet-Spengler reaction has been utilized to synthesize new derivatives of naturally occurring amino acids, including those related to the spinacine family, which share a core structural similarity with the compound (Klutchko et al., 1991). This method showcases the intricate chemical reactions employed to create complex molecules with specific properties.

Molecular Structure Analysis

The molecular structure of compounds within this category often involves a detailed spectroscopic analysis to determine their composition and configuration. For example, experimental and theoretical studies have been conducted to explore the functionalization reactions of related compounds, providing insight into their molecular structure and the mechanisms underlying their formation (Yıldırım et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds are closely studied through various chemical reactions, illustrating their potential for further functionalization and modification. The synthesis of new derivatives, as demonstrated in the creation of 5-arylpyridothieno tetrazolopyrimidine derivatives, indicates the versatility and reactivity of these compounds, which can lead to the development of novel materials and molecules with specific desired properties (Davoodnia et al., 2007).

Applications De Recherche Scientifique

Derivative Synthesis and Applications

New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, a naturally occurring amino acid, have been explored for their potential in scientific research. These derivatives include amides, esters, alkyl and acyl compounds, and various alkylated and aralkylated derivatives. The synthesis of these compounds typically involves the Pictet-Spengler reaction of N im-substituted histidines. The resulting compounds have potential applications in various fields of medicinal chemistry and drug development due to their unique structural features (Klutchko et al., 1991).

Heterocyclic Compound Synthesis

In the realm of heterocyclic chemistry, the compound has been used as a starting material for synthesizing diverse fused pyridothienopyrimidines. These compounds exhibit a wide range of chemical properties and potential biological activities, making them of interest in the development of new therapeutic agents and in the study of chemical reactivity (Ahmed et al., 2006).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of imidazo- and pyrimidopyrido thieno[2,3-d]pyrimidines from this compound has been reported. This method offers a faster and more efficient alternative to traditional synthesis methods, highlighting the compound's versatility in synthetic chemistry (Ahmed et al., 2005).

Platelet Aggregation Inhibition

In pharmacological research, derivatives of 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine have been synthesized and evaluated for their potential as platelet aggregation inhibitors. These derivatives may offer new avenues for the development of antithrombotic agents (Challa et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

5-(3-thiophen-2-ylpropanoyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13(4-3-9-2-1-5-21-9)17-7-11-10(15-8-16-11)6-12(17)14(19)20/h1-2,5,8,12H,3-4,6-7H2,(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMFBEOECDSHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1N=CN2)C(=O)CCC3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)

![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)

![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)

![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)

![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)

![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)